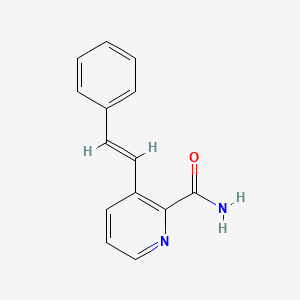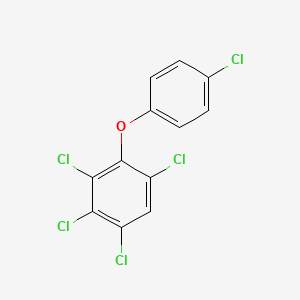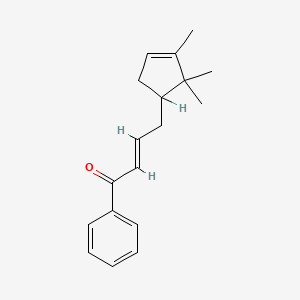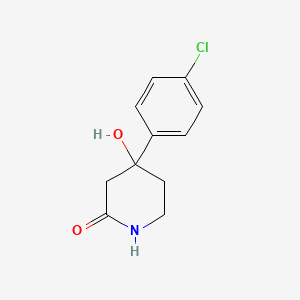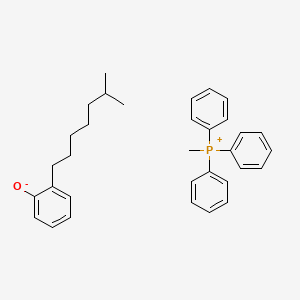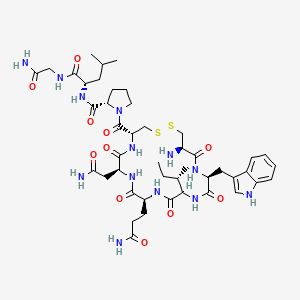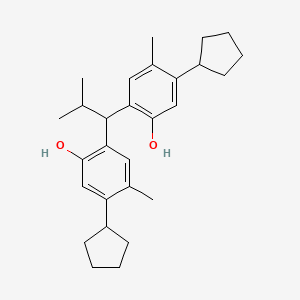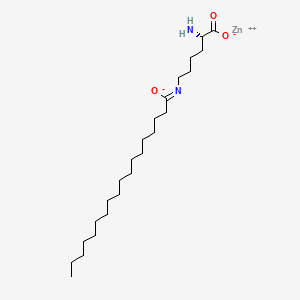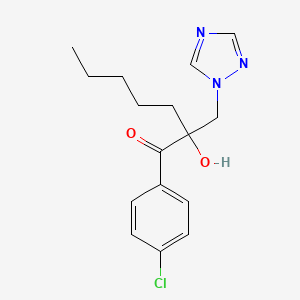
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that belongs to the class of ketones It is characterized by the presence of a heptanone backbone, a dichlorophenyl group, a hydroxy group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptanone Backbone: The initial step involves the synthesis of the heptanone backbone through the oxidation of heptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the heptanone reacts with 4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Hydroxy Group: The hydroxy group is added through a nucleophilic substitution reaction, where the intermediate product reacts with a hydroxylating agent such as sodium hydroxide.
Incorporation of the Triazole Ring: The final step involves the formation of the triazole ring through a cyclization reaction, where the intermediate product reacts with 1H-1,2,4-triazole in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Cyclization: 1H-1,2,4-triazole, suitable catalysts, reflux conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Cyclization: Formation of complex heterocyclic compounds.
科学的研究の応用
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Heptanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-: Similar structure but with a single chlorine atom, leading to different chemical and biological properties.
1-Heptanone, 1-(4-bromophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-:
1-Heptanone, 1-(4-fluorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-: Fluorine substitution, leading to unique chemical behavior and biological activities.
特性
CAS番号 |
107659-04-1 |
|---|---|
分子式 |
C16H20ClN3O2 |
分子量 |
321.80 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)heptan-1-one |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-3-4-9-16(22,10-20-12-18-11-19-20)15(21)13-5-7-14(17)8-6-13/h5-8,11-12,22H,2-4,9-10H2,1H3 |
InChIキー |
WAUPCDWFAMWPFD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



